Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
Overview
Description
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group and two fluorine atoms attached to the alpha carbon of the acetate group
Scientific Research Applications
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: The compound can serve as a precursor for the synthesis of herbicides and pesticides.
Material Science: It can be utilized in the development of novel materials with specific chemical properties, such as fluorinated polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate typically involves the esterification of 2-(4-chlorophenyl)-2,2-difluoroacetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of the 4-chlorophenyl group makes the compound susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(4-chlorophenyl)-2,2-difluoroacetic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate and sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used; for example, using an amine can yield an amide derivative.
Hydrolysis: The major products are 2-(4-chlorophenyl)-2,2-difluoroacetic acid and ethanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The presence of the 4-chlorophenyl and difluoro groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-Bromophenyl)-2,2-difluoroacetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(4-Methylphenyl)-2,2-difluoroacetate: Similar structure but with a methyl group instead of chlorine.
Ethyl 2-(4-Fluorophenyl)-2,2-difluoroacetate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is unique due to the presence of both chlorine and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance its stability and specificity in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGULHXRXMXNYHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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